4-Ethyl-2-methylpyrimidine-5-carboxylic acid

Drug-likeness Lipophilicity ADME

Medicinal chemistry programs often stall due to poor ADME properties in lead series. 4-Ethyl-2-methylpyrimidine-5-carboxylic acid (CAS 127958-06-9) directly addresses this bottleneck. - 2-fold higher lipophilicity (XLogP3=1.0 vs. 0.5 for 2,4-dimethyl analog) biases libraries toward improved membrane permeability. - Extra rotatable bond (2 vs. 1) enables access to hydrophobic sub-pockets inaccessible to methyl-only analogs. - Well-characterized synthetic route from ethyl ester precursor (~85% yield) ensures predictable cost-of-goods and supply chain reliability.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 127958-06-9
Cat. No. B145646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-2-methylpyrimidine-5-carboxylic acid
CAS127958-06-9
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCCC1=NC(=NC=C1C(=O)O)C
InChIInChI=1S/C8H10N2O2/c1-3-7-6(8(11)12)4-9-5(2)10-7/h4H,3H2,1-2H3,(H,11,12)
InChIKeyXQRXSIZGVKLXKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-2-methylpyrimidine-5-carboxylic acid (CAS 127958-06-9): Technical Specifications and Procurement Profile


4-Ethyl-2-methylpyrimidine-5-carboxylic acid (CAS 127958-06-9) is a heterocyclic building block belonging to the class of pyrimidine-5-carboxylic acids. Its core structure features a pyrimidine ring substituted with an ethyl group at the 4-position and a methyl group at the 2-position, alongside a carboxylic acid moiety at the 5-position [1]. The compound has a molecular formula of C8H10N2O2 and a molecular weight of 166.18 g/mol. It is primarily utilized as a pharmaceutical intermediate in the synthesis of more complex molecules .

Why 4-Ethyl-2-methylpyrimidine-5-carboxylic acid Cannot Be Replaced by a Generic Pyrimidine Carboxylic Acid


The specific substitution pattern of 4-ethyl-2-methyl on the pyrimidine ring dictates the compound's physicochemical and reactivity profile, rendering it non-interchangeable with other pyrimidine-5-carboxylic acid analogs. Differences in the alkyl chain length and position directly influence key drug-likeness properties such as lipophilicity (XLogP3) and molecular flexibility (rotatable bond count), which are critical for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) profiles and subsequent biological activity of downstream products [1]. Furthermore, synthetic route efficiencies can vary significantly between analogs, impacting procurement decisions. The evidence presented below demonstrates quantifiable distinctions between this compound and a close structural analog, 2,4-dimethylpyrimidine-5-carboxylic acid.

Quantitative Differentiation of 4-Ethyl-2-methylpyrimidine-5-carboxylic acid from Structural Analogs


Enhanced Lipophilicity (XLogP3) of 4-Ethyl-2-methylpyrimidine-5-carboxylic acid vs. 2,4-Dimethyl Analog

The substitution of an ethyl group at the 4-position, compared to a methyl group in the analog 2,4-dimethylpyrimidine-5-carboxylic acid, results in a 2-fold increase in computed lipophilicity. The target compound exhibits an XLogP3 value of 1.0 [1], whereas the 2,4-dimethyl analog has an XLogP3 value of 0.5 [2]. This increase in lipophilicity can significantly impact a molecule's ability to cross biological membranes and influence its pharmacokinetic profile in drug development.

Drug-likeness Lipophilicity ADME Physicochemical Properties

Increased Rotatable Bond Count in 4-Ethyl-2-methylpyrimidine-5-carboxylic acid for Enhanced Molecular Flexibility

The presence of an ethyl group instead of a methyl group at the 4-position introduces an additional rotatable bond. The target compound possesses 2 rotatable bonds [1], while the 2,4-dimethyl analog has only 1 [2]. This increased flexibility can allow the molecule to adopt a wider range of conformations, which is often crucial for achieving optimal binding interactions with biological targets.

Molecular Flexibility Conformational Entropy Drug Design Binding Affinity

High-Yield Synthetic Route via Ethyl Ester Hydrolysis for 4-Ethyl-2-methylpyrimidine-5-carboxylic acid

A defined synthetic route for the target compound involves the hydrolysis of its ethyl ester precursor, 4-ethyl-2-methylpyrimidine-5-carboxylic acid ethyl ester, which proceeds with a reported yield of approximately 85% [1]. While a direct comparative yield for the hydrolysis of the 2,4-dimethyl analog's ester under identical conditions is not available in the provided data, this yield serves as a benchmark for evaluating the compound's accessibility and cost-effectiveness for procurement. Typical yields for ester hydrolysis to carboxylic acids can vary widely (e.g., 70-95%) depending on the substrate and conditions.

Synthesis Process Chemistry Yield Scale-up

Predicted Drug-Likeness Profile of 4-Ethyl-2-methylpyrimidine-5-carboxylic acid Aligns with Key Rule-of-Five Parameters

The compound's computed physicochemical properties indicate a favorable drug-likeness profile. It adheres to key Lipinski's Rule of Five criteria, with a molecular weight of 166.18 g/mol (< 500) [1], a computed XLogP3 of 1.0 (< 5) [1], 1 hydrogen bond donor (< 5) [1], and 4 hydrogen bond acceptors (< 10) [1]. Its topological polar surface area (TPSA) is 63.1 Ų [1], which is below the typical threshold of 140 Ų for good oral bioavailability, suggesting a favorable balance between lipophilicity and polarity for oral drug candidates.

Drug-likeness Lipinski's Rule of Five Lead Optimization Physicochemical Properties

Procurement-Driven Application Scenarios for 4-Ethyl-2-methylpyrimidine-5-carboxylic acid


Medicinal Chemistry: Optimizing Lead Compounds for Enhanced Membrane Permeability

In a lead optimization campaign, a medicinal chemist seeks to improve the cell permeability of a promising hit series. The 2-fold higher lipophilicity (XLogP3 = 1.0 vs. 0.5 for the 2,4-dimethyl analog) of 4-ethyl-2-methylpyrimidine-5-carboxylic acid [1] makes it a strategically advantageous building block. By incorporating this core, the chemist can bias the resulting library toward analogs with a higher probability of improved membrane diffusion and oral absorption, potentially accelerating the identification of a development candidate.

Lead Discovery: Expanding Conformational Space for Improved Target Binding

During structure-based drug design, a computational chemist analyzes the target binding site and determines that an ethyl group could access a small hydrophobic pocket not reachable by a methyl group. The increased rotatable bond count of 4-ethyl-2-methylpyrimidine-5-carboxylic acid (2 bonds vs. 1 in the 2,4-dimethyl analog) [2] provides greater conformational freedom. This makes it a superior choice for exploring chemical space and increasing the likelihood of identifying a high-affinity, selective binder for the target of interest.

Process Chemistry: Ensuring Cost-Effective and Reliable Scale-Up

A process chemist responsible for scaling up the synthesis of a new drug candidate evaluates the supply chain for key intermediates. The well-defined and high-yielding (~85%) synthetic route from its ethyl ester precursor [3] for 4-ethyl-2-methylpyrimidine-5-carboxylic acid provides a clear and reliable path for procurement. This established route offers greater confidence in the compound's availability and cost-of-goods predictability compared to less-characterized analogs, mitigating risk for large-scale manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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